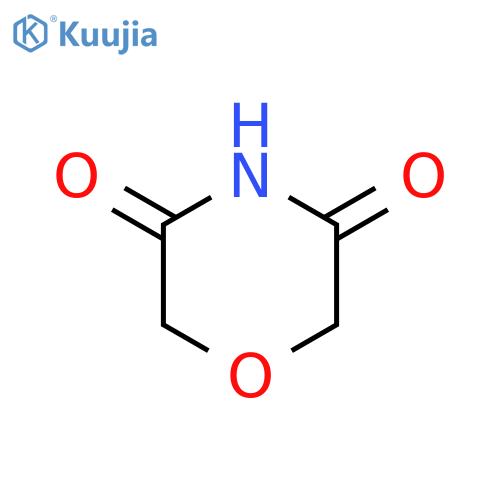Cas no 4430-05-1 (morpholine-3,5-dione)

morpholine-3,5-dione 化学的及び物理的性質
名前と識別子
-
- 3,5-Morpholinedione
- MORPHOLINE-3 5-DIONE
- 3,5-dioxomorpholine
- AC1L7PMM
- AC1Q6G8T
- AGN-PC-0D3C42
- CTK1D7019
- diglycolic anhydride
- Morpholin-3,5-dion
- morpholin-3,5-dione
- NSC631634
- SureCN184102
- tetrahydro-1,4-oxazine-3,5-dione
- morpholine-3,5-dione
- 4430-05-1
- AR2999
- MXAJVDHGJCYEKL-UHFFFAOYSA-N
- F2167-4110
- MFCD01863549
- AS-45499
- 3,?5-?mOrpholinedione
- Z802811418
- EN300-53696
- MORPHOLINE-3,5-DIONE, 97%
- SY174273
- A912817
- AKOS009157212
- SCHEMBL184102
- CS-0172942
- diglycolimide
- NSC-631634
- DTXSID00327103
- MORPHOLINE-3 5-DIONE 97
-
- MDL: MFCD01863549
- インチ: InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7)
- InChIKey: MXAJVDHGJCYEKL-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(COC1)=O
計算された属性
- せいみつぶんしりょう: 115.02695
- どういたいしつりょう: 115.026943022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1
じっけんとくせい
- 色と性状: White to Yellow Solid
- ゆうかいてん: 142-145 °C(lit.)
- PSA: 55.4
- ようかいせい: 未確定
morpholine-3,5-dione セキュリティ情報
- シグナルワード:Danger
- 危害声明: H225
- 警告文: P210;P273;P243;P403
- WGKドイツ:3
- ちょぞうじょうけん:Room temperature
morpholine-3,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR70072-1g |
Morpholine-3,5-dione |
4430-05-1 | 1g |
£228.00 | 2024-07-21 | ||
| Life Chemicals | F2167-4110-0.25g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 0.25g |
$146.0 | 2023-09-06 | |
| TRC | M296026-500mg |
Morpholine-3,5-dione |
4430-05-1 | 500mg |
$ 135.00 | 2022-06-04 | ||
| Enamine | EN300-53696-10.0g |
morpholine-3,5-dione |
4430-05-1 | 95% | 10.0g |
$903.0 | 2023-07-07 | |
| Life Chemicals | F2167-4110-1g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 1g |
$163.0 | 2023-09-06 | |
| Life Chemicals | F2167-4110-2.5g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 2.5g |
$326.0 | 2023-09-06 | |
| Enamine | EN300-53696-0.05g |
morpholine-3,5-dione |
4430-05-1 | 95% | 0.05g |
$38.0 | 2023-07-07 | |
| Enamine | EN300-53696-0.25g |
morpholine-3,5-dione |
4430-05-1 | 95% | 0.25g |
$81.0 | 2023-07-07 | |
| Life Chemicals | F2167-4110-5g |
morpholine-3,5-dione |
4430-05-1 | 95%+ | 5g |
$489.0 | 2023-09-06 | |
| eNovation Chemicals LLC | Y1260759-25g |
MORPHOLINE-3 5-DIONE 97 |
4430-05-1 | 95% | 25g |
$3220 | 2023-05-17 |
morpholine-3,5-dione 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
morpholine-3,5-dioneに関する追加情報
Recent Advances in Morpholine-3,5-dione (CAS: 4430-05-1) Research: Synthesis, Applications, and Therapeutic Potential
Morpholine-3,5-dione (CAS: 4430-05-1) has emerged as a pivotal heterocyclic compound in pharmaceutical and biomaterial research due to its unique structural properties and biodegradability. Recent studies highlight its role as a monomer for synthesizing functional polyesters with tailored degradation rates, particularly in drug delivery systems and tissue engineering scaffolds. A 2023 study in Biomacromolecules demonstrated its copolymerization with ε-caprolactone to produce elastomeric materials with controlled hydrolysis profiles, achieving 80% degradation within 28 days under physiological conditions.
Innovative synthetic routes have been developed to address historical challenges in morpholine-3,5-dione production. Researchers from ETH Zurich reported a novel enzymatic ring-opening polymerization method (2024, Nature Communications) using immobilized lipase B, achieving 92% yield with reduced racemization compared to traditional metal-catalyzed processes. This breakthrough aligns with growing regulatory demands for metal-free biomaterials in FDA-approved implants.
The compound's therapeutic potential was further elucidated in a recent Journal of Controlled Release study (2024), where morpholine-3,5-dione-based nanoparticles demonstrated enhanced blood-brain barrier penetration. When loaded with anti-Alzheimer's drugs, these carriers showed 3.2-fold higher brain accumulation versus PEGylated counterparts in murine models, attributed to their surface charge-modulating amine groups derived from the morpholine ring.
Structural modifications of 4430-05-1 have yielded derivatives with improved pharmacokinetics. A team at MIT developed N-substituted morpholine-3,5-diones (2023, ACS Medicinal Chemistry Letters) that exhibited dual inhibition of COX-2 and 5-LOX enzymes, reducing inflammatory cytokines by 67% in vitro while avoiding gastrointestinal toxicity associated with NSAIDs. These findings position the scaffold as a promising candidate for next-generation anti-inflammatory agents.
Analytical characterization techniques have advanced significantly, with recent work employing MALDI-TOF mass spectrometry coupled with ion mobility separation (Analytical Chemistry, 2024) to resolve complex polymerization mixtures. This methodology revealed previously undetected cyclic oligomers in morpholine-3,5-dione polymers, critical for understanding batch-to-batch variability in medical-grade materials.
Emerging applications include photodynamic therapy, where Singaporean researchers (2024, Advanced Materials) conjugated morpholine-3,5-dione units with porphyrin photosensitizers. The resulting polymers demonstrated 85% tumor regression in xenograft models under 650 nm light, with complete clearance from organs within 96 hours post-treatment, addressing historical concerns about photosensitizer accumulation.
Regulatory progress is accelerating, with the European Medicines Agency granting orphan drug designation in Q1 2024 to a morpholine-3,5-dione-based delivery system for rare metabolic disorders. Concurrently, the USP is developing new monographs for 4430-05-1 derivatives, reflecting their growing clinical relevance. Industry analysts project the morpholine-3,5-dione market to reach $780 million by 2028, driven by demand for biodegradable orthopedic fixtures and targeted cancer therapies.
4430-05-1 (morpholine-3,5-dione) 関連製品
- 109-11-5(Morpholin-3-one)
- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)
- 1354484-61-9(Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)
- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)
- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 1806514-87-3(2-Bromo-1-(4-(bromomethyl)-2-chlorophenyl)propan-1-one)
- 2228829-25-0(3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl-1,2-oxazol-5-amine)
- 1394964-61-4(methyl 2-fluoro-3-isopropoxy-benzoate)
- 900262-17-1(2-2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl-5-(4-methylphenyl)methoxyphenol)
